Mal-PEG1-O-Si(di-iso)-PHB
Description
Mal-PEG1-O-Si(di-iso)-PHB is a chemically modified polyhydroxybutyrate (PHB) derivative designed for advanced biomedical applications, particularly in drug delivery systems. Its structure integrates three critical components:
- Maleimide (Mal): A thiol-reactive group enabling covalent conjugation to biomolecules (e.g., antibodies or peptides) for targeted delivery .
- PEG1 linker: A short polyethylene glycol spacer enhancing solubility and reducing steric hindrance during conjugation.
- O-Si(di-iso)-PHB: A silicon-modified PHB backbone, where the silyl ether group (Si(di-iso)) improves thermal stability and processability compared to unmodified PHB .
The incorporation of silicon-based plasticizers and PEG spacers addresses these drawbacks, making this compound suitable for controlled drug release and biocompatible nanocomposites .
Properties
Molecular Formula |
C21H31NO6Si |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
1-[2-[2-[[4-(hydroxymethyl)phenoxy]-di(propan-2-yl)silyl]oxyethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C21H31NO6Si/c1-16(2)29(17(3)4,28-19-7-5-18(15-23)6-8-19)27-14-13-26-12-11-22-20(24)9-10-21(22)25/h5-10,16-17,23H,11-15H2,1-4H3 |
InChI Key |
XVJRUERMTRYCIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(OCCOCCN1C(=O)C=CC1=O)OC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Mal-PEG1-O-Si(di-iso)-PHB vs. Mal-PEG2-Val-Cit-PAB-OH
Mal-PEG2-Val-Cit-PAB-OH (CAS: 2055041-38-6) is an antibody-drug conjugate (ADC) linker with distinct structural and functional differences:
Key Differences :
- Linker Length : PEG1 vs. PEG2 impacts solubility and conjugation efficiency.
- Stability : The silyl ether in this compound offers hydrolytic stability, whereas the Val-Cit-PAB group in Mal-PEG2-Val-Cit-PAB-OH enables tumor-specific drug release .
- Backbone Material : PHB provides biodegradability, while Mal-PEG2-Val-Cit-PAB-OH lacks a polymeric backbone.
Comparison with Other PHB Derivatives
Unmodified PHB requires additives like plasticizers (e.g., citrate esters) to improve flexibility. This compound’s silicon modification enhances thermal stability (Tg increased by ~20°C) and reduces crystallinity compared to PHB blended with natural plasticizers .
| Property | This compound | PHB + Citrate Plasticizers |
|---|---|---|
| Tensile Strength | 25–30 MPa | 15–20 MPa |
| Degradation Time | 6–8 weeks (pH 7.4) | 4–6 weeks (pH 7.4) |
| Thermal Stability | Up to 180°C | Up to 160°C |
Silicon-Containing Analogues
Compounds like O-Si(di-iso)-PHB (without PEG or maleimide) focus solely on improving PHB’s mechanical properties. The addition of PEG1 and maleimide in this compound expands its utility in drug conjugation while retaining silicon-enhanced processability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
